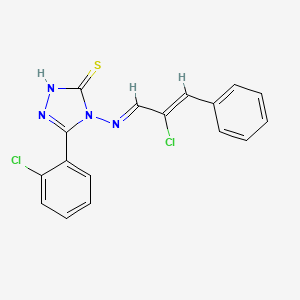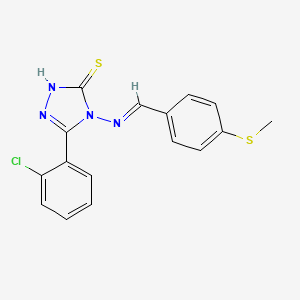
Cerium(IV) oxide-yttria doped
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) oxide-yttria doped is a compound that combines cerium(IV) oxide (CeO₂) with yttria (Y₂O₃). This material is known for its high ionic conductivity and is widely used in various applications, including solid oxide fuel cells (SOFCs) and catalysis. The doping of yttria into cerium(IV) oxide enhances its properties, making it a valuable material in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) oxide-yttria doped can be synthesized using various methods, including:
Carbonate Coprecipitation Technique: This method involves the coprecipitation of cerium and yttrium carbonates, followed by calcination to obtain the doped oxide.
Spray Pyrolysis Technique: In this method, a solution containing cerium and yttrium precursors is atomized and then pyrolyzed to form the doped oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation and calcination processes. The raw materials, such as cerium nitrate and yttrium nitrate, are dissolved in water, precipitated as carbonates, and then calcined at high temperatures to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) oxide-yttria doped undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits redox properties, where cerium can switch between Ce³⁺ and Ce⁴⁺ states.
Substitution Reactions: Yttrium ions can substitute cerium ions in the lattice, creating oxygen vacancies that enhance ionic conductivity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide can reduce the compound, leading to the formation of Ce³⁺ species.
Major Products Formed
Oxidation: The major product is CeO₂ with oxygen vacancies.
Reduction: The major product is Ce₂O₃ with enhanced ionic conductivity.
Scientific Research Applications
Cerium(IV) oxide-yttria doped has a wide range of scientific research applications, including:
Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte material due to its high ionic conductivity at intermediate temperatures (500–750°C)
Optical Materials: Yttria-doped cerium oxide is used in optical applications, such as UV shielding and transparent ceramics.
Sensors: It is used in potentiometric sensors for monitoring oxygen levels in various environments.
Mechanism of Action
The mechanism of action of cerium(IV) oxide-yttria doped involves the creation of oxygen vacancies and the redox cycling between Ce³⁺ and Ce⁴⁺ states. These oxygen vacancies enhance ionic conductivity, making the compound effective in applications like SOFCs and catalysis . The presence of yttrium stabilizes the structure and increases the number of oxygen vacancies, further improving its performance .
Comparison with Similar Compounds
Cerium(IV) oxide-yttria doped can be compared with other similar compounds, such as:
Yttria-Stabilized Zirconia (YSZ): Both materials are used as electrolytes in SOFCs, but this compound exhibits higher ionic conductivity at lower temperatures.
Gadolinium-Doped Ceria (GDC): Similar to yttria-doped ceria, GDC is used in SOFCs and catalysis.
Yttria-Doped Thoria: Used in potentiometric sensors, yttria-doped thoria has similar applications but different chemical properties compared to this compound.
This compound stands out due to its unique combination of high ionic conductivity, stability, and versatility in various applications.
Properties
CAS No. |
170033-03-1 |
|---|---|
Molecular Formula |
CeO5Y2 |
Molecular Weight |
397.92 g/mol |
IUPAC Name |
dioxocerium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/Ce.5O.2Y |
InChI Key |
XVLUKJGVKWVXMP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Y]O[Y]=O.O=[Ce]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)


![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)








